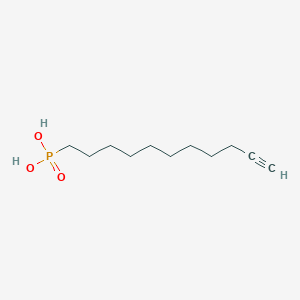
N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine: is an organic compound that features a cyclopropylmethyl group attached to an indene amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through cyclization reactions involving suitable precursors such as 2-phenyl-1,3-butadiene.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a Grignard reaction or other alkylation methods using cyclopropylmethyl halides.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used in substitution reactions.
Major Products:
Oxidation Products: Oxides, ketones, or aldehydes.
Reduction Products: Amines, alcohols, or hydrocarbons.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound may be used to study the effects of cyclopropylmethyl groups on biological activity and interactions with biomolecules.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The cyclopropylmethyl group may influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine
- N-(cyclobutylmethyl)-2,3-dihydro-1H-inden-2-amine
- N-(cyclopentylmethyl)-2,3-dihydro-1H-inden-2-amine
Comparison: this compound is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. Compared to its analogs with larger cycloalkyl groups, the cyclopropylmethyl derivative may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C13H17N/c1-2-4-12-8-13(7-11(12)3-1)14-9-10-5-6-10/h1-4,10,13-14H,5-9H2 |
InChI Key |
CNEPNYSQGDSYRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2CC3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[5-acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B12068491.png)





![tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B12068529.png)
![N-{[2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12068537.png)


![3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol](/img/structure/B12068541.png)

![2-{[(6-Methylpyridin-3-yl)methyl]amino}ethan-1-ol](/img/structure/B12068557.png)

